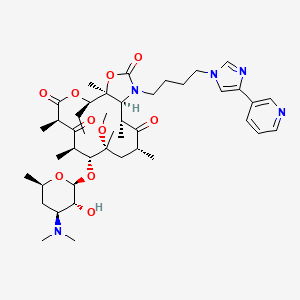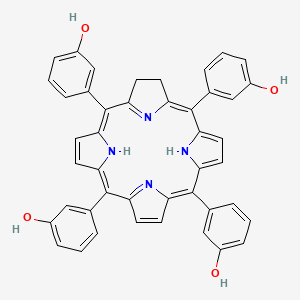
Smurf1-IN-A01
Übersicht
Beschreibung
Die Verbindung „A01“ ist ein hoch affiner Inhibitor der Smurf1 E3 Ubiquitin-Ligase mit einer Dissoziationskonstanten von 3,7 Nanomolar . Es ist bekannt, dass sie die Smurf1-vermittelte Degradation von Smad 1/5 abschwächt und die Knochenmorphogenetische Protein-Signalgebung verstärkt . Diese Verbindung hat in bestimmten Zelllinien ein Potenzial für die Förderung der osteoblastenartigen Aktivität gezeigt .
Wissenschaftliche Forschungsanwendungen
„A01“ hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Werkzeug zur Untersuchung der Ubiquitin-Ligase-Aktivität und der Proteinabbauwege verwendet.
Industrie: Wird bei der Entwicklung neuer Therapeutika und biochemischer Assays eingesetzt.
Wirkmechanismus
„A01“ entfaltet seine Wirkung, indem es die Smurf1 E3 Ubiquitin-Ligase hemmt, die an der Degradation von Smad 1/5-Proteinen beteiligt ist. Durch die Verhinderung dieses Abbaus verstärkt „A01“ die Knochenmorphogenetische Protein-Signalgebung, was zu einer verstärkten osteoblastenartigen Aktivität führt . Die molekularen Ziele umfassen das Smurf1-Protein und den Smad 1/5-Signalweg .
Wirkmechanismus
Target of Action
Smurf1-IN-A01, also known as A01, is a high-affinity selective inhibitor of E3 ubiquitin-protein ligase Smurf1 (Smad ubiquitination regulatory factor-1) . Smurf1 is a ubiquitin protein ligase that regulates the TGF-β/BMP signaling pathway through the ubiquitin-proteasome system (UPS) . It is expressed in many tissues, including the nervous system, bone, lung, and reproductive organs .
Mode of Action
A01 works by disturbing the interaction between Smurf1 and Smad1/5, thereby blocking the ubiquitination of Smad1/5 mediated by Smurf1 . This interaction is crucial as Smurf1 regulates the TGF-β/BMP signaling pathway through the ubiquitin-proteasome system .
Biochemische Analyse
Biochemical Properties
Smurf1-IN-A01 plays a crucial role in biochemical reactions by inhibiting the activity of Smurf1. Smurf1 is an E3 ubiquitin ligase that targets proteins for ubiquitination and subsequent degradation. This compound disrupts the interaction between Smurf1 and its substrates, such as Smad1 and Smad5, preventing their ubiquitination and degradation . This inhibition enhances the responsiveness to bone morphogenetic protein-2 (BMP-2) in myoblasts and osteoblasts, promoting bone formation and repair .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In cancer cells, this compound has been shown to inhibit cell proliferation, migration, and epithelial-mesenchymal transition (EMT) by modulating the Smad signaling pathway . In lens epithelial cells, this compound reduces proliferation and migration, thereby inhibiting the formation of fibrotic cataracts . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by regulating the degradation of key signaling proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its high-affinity binding to Smurf1, which prevents the ubiquitination and degradation of Smad1 and Smad5 . By blocking the Smurf1-Smad1/5 interaction, this compound enhances BMP-2 signaling, leading to increased bone formation and repair . Additionally, this compound modulates the TGF-β/BMP signaling pathway, which plays a significant role in various cellular processes, including cell proliferation, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under standard storage conditions and retains its inhibitory activity for extended periods . Long-term studies have shown that this compound can sustainably inhibit cell proliferation and migration in vitro . In vivo studies have demonstrated that this compound can effectively inhibit tumor growth and progression over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth and progression without causing significant toxicity . At higher doses, this compound may induce adverse effects, such as weight loss and organ toxicity . These findings highlight the importance of optimizing the dosage of this compound to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with the TGF-β/BMP signaling pathway . By inhibiting Smurf1, this compound prevents the degradation of Smad1 and Smad5, leading to enhanced BMP-2 signaling and increased bone formation . Additionally, this compound modulates the ubiquitin-proteasome system (UPS), which plays a critical role in maintaining cellular homeostasis and regulating protein turnover .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . This compound accumulates in target tissues, such as bone and tumor tissues, where it exerts its inhibitory effects on Smurf1 . The distribution of this compound within cells is influenced by its binding affinity to Smurf1 and its ability to penetrate cellular membranes .
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interaction with Smurf1 and other cellular proteins. This compound is localized to specific cellular compartments, such as the cytoplasm and nucleus, where it inhibits the activity of Smurf1 . The C2 domain of Smurf1 allows it to bind to phospholipid-containing membranes, altering its subcellular localization and function . This targeting mechanism ensures that this compound effectively modulates the activity of Smurf1 within specific cellular contexts .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um die gewünschten chemischen Umwandlungen zu gewährleisten .
Industrielle Produktionsverfahren
Die industrielle Produktion von „A01“ umfasst die Skalierung der Laborsynthesemethoden auf größere Reaktoren. Dazu gehören die Optimierung der Reaktionsbedingungen für höhere Ausbeuten und Reinheit sowie die Implementierung von Reinigungstechniken wie Chromatographie zur Isolierung des Endprodukts .
Analyse Chemischer Reaktionen
Reaktionstypen
„A01“ durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Umfasst die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Umfasst die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Umfasst den Austausch einer funktionellen Gruppe gegen eine andere
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation zu sauerstoffhaltigen Derivaten führen, während die Reduktion zu hydrierten Verbindungen führen kann .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Tetracen-5,12-dion: Eine weitere Verbindung mit Antikrebs-Potenzial, die für ihre Wechselwirkung mit DNA bekannt ist.
Pyrimidin-2,4-dion: Zeigt eine signifikante Hemmung des P53-Proteins.
Einzigartigkeit
„A01“ ist einzigartig in seiner hohen Affinität zur Smurf1 E3 Ubiquitin-Ligase und seiner Fähigkeit, die Knochenmorphogenetische Protein-Signalgebung zu verstärken. Dadurch unterscheidet es sich von anderen ähnlichen Verbindungen, die möglicherweise andere Proteine oder Signalwege angreifen .
Eigenschaften
IUPAC Name |
[4-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]-[4-(5-methylpyrazol-1-yl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClF3N4O3S/c1-15-8-9-27-30(15)17-4-2-16(3-5-17)21(31)28-10-12-29(13-11-28)34(32,33)18-6-7-20(23)19(14-18)22(24,25)26/h2-9,14H,10-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYLTUDRXBNZFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1C2=CC=C(C=C2)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClF3N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-[[5-[1-(4-chlorophenoxy)ethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide](/img/structure/B1682028.png)
![N-({[4-(Aminosulfonyl)phenyl]amino}carbonyl)-4-methylbenzenesulfonamide](/img/structure/B1682029.png)

